3-Methoxyisoquinolin-7-ylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-methoxyisoquinolin-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-5-7-2-3-9(11(13)14)4-8(7)6-12-10/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBLJKQWJXVCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CN=C(C=C2C=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronation of Isoquinoline Derivatives
The core method involves boronation of isoquinoline derivatives . This process typically employs:
- Boron reagents such as boronic acids or boronate esters.
- Catalysts like palladium complexes to facilitate cross-coupling or direct boronation.
- Reaction conditions including elevated temperatures and inert atmospheres to improve yields.
- Heating a mixture of a suitably substituted isoquinoline derivative with boron reagents in the presence of a palladium catalyst under an inert atmosphere (nitrogen or argon).
- Microwave irradiation can be employed to accelerate the reaction, reduce reaction times, and enhance yields.
This method is supported by the synthesis of related boronic acids, such as 3-Methoxyisoquinolin-5-ylboronic acid , which involves boronation of isoquinoline derivatives at specific positions.
Protection and Deprotection Strategies
Protection of the amino groups or other reactive sites is crucial:
- Condensation with reactive ketal or acetal compounds to form imino or protected intermediates (as described in patent CN105189519A).
- These protected intermediates prevent undesired reactions during boronation or metalation steps.
- Post-boronation, deprotection under mild conditions yields the free boronic acid.
Metalation and Hydrolysis
- Metalation involves treating the protected isoquinoline with a metallating agent such as n-butyllithium or magnesium reagents at low temperatures (around -90°C to -95°C).
- The metallated intermediate reacts with boron reagents to form the boronic acid derivative.
- Hydrolysis of the intermediate yields the free boronic acid.
Specific Synthetic Route (Based on Patent CN105189519A)
| Step | Description | Conditions | Reagents |
|---|---|---|---|
| a | Formation of protected imine intermediate | Heating in polar aprotic solvent (>100°C) | Isoquinoline derivative + ketal/acetal + acid catalyst |
| b | Metallation of the protected intermediate | -90°C to -95°C | Metallating agent (e.g., n-BuLi) |
| c | Boronation | Reaction with boron reagent | Inert atmosphere, controlled temperature |
| d | Hydrolysis | Mild aqueous conditions | To release boronic acid |
Data Tables Summarizing Preparation Parameters
Research Findings and Optimization
- Microwave-assisted boronation significantly reduces reaction time and improves yields.
- Protection of amino groups enhances selectivity at the 7-position.
- Temperature control during metallation is critical to prevent side reactions.
- The use of polar aprotic solvents such as dimethylformamide or dimethylacetamide is standard for facilitating boronation reactions.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Suzuki-Miyaura coupling is the most common reaction for arylboronic acids, enabling the formation of carbon-carbon bonds. For isoquinoline derivatives, this reaction typically involves palladium catalysts and aryl halides or pseudohalides.
Key Examples from Analogous Compounds:
-
Example 1 : Isoquinolin-7-ylboronic acid reacted with a steroidal iodinated compound in 1,4-dioxane/water under Pd(PPh₃)₂Cl₂ catalysis at 90°C for 1 hour, yielding 80% of the coupled product .
-
Example 2 : 2-Methoxypyridin-4-ylboronic acid coupled with bromo-imidazopyridine under microwave irradiation (100°C, 2 hours) using Pd(PPh₃)₂Cl₂/Na₂CO₃, achieving 74% yield .
General Reaction Conditions:
| Substrate | Catalyst | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|---|
| Aryl halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-dioxane/H₂O | 90–100°C | 70–90% | |
| Heteroaryl bromides | PdCl₂(dppf)-CH₂Cl₂ | K₃PO₄ | Dioxane/H₂O | 90°C | 68–74% |
Mechanistic Notes :
-
The electron-donating methoxy group at the 3-position enhances the nucleophilicity of the boronic acid, favoring oxidative addition with palladium .
-
Steric hindrance from the isoquinoline scaffold may necessitate prolonged reaction times or higher temperatures .
Impact of Substituents on Reactivity
The electronic and steric properties of substituents significantly influence cross-coupling efficiency:
-
Electron-Withdrawing Groups (EWGs) : Reduce electron density at the boron center, slowing transmetallation but improving selectivity for certain substrates .
-
Electron-Donating Groups (EDGs) : The methoxy group in 3-methoxyisoquinolin-7-ylboronic acid increases electron density, accelerating oxidative addition but potentially requiring careful control of base strength .
Selectivity Trends:
-
Regioselectivity : Coupling occurs preferentially at the boron-bearing position (C7 in isoquinoline systems) .
-
Steric Effects : Bulky substituents on the boronic acid or coupling partner may reduce yields, as observed in hindered Suzuki reactions .
Stability and Handling
-
Protodeboronation Risk : Arylboronic acids with electron-rich arenes (e.g., methoxy groups) are prone to protodeboronation under acidic conditions. Stabilization requires neutral or weakly basic conditions .
-
Purification : Reverse-phase chromatography (MeCN/H₂O gradients) is effective for isolating coupled products .
Comparative Reaction Data
The table below summarizes reaction outcomes for structurally related boronic acids:
Challenges and Optimization Strategies
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
3-Methoxyisoquinolin-7-ylboronic acid has been investigated for its potential anticancer properties. Boronic acids are known to inhibit proteasome activity, which plays a crucial role in regulating protein degradation and cell cycle progression. In particular, studies have shown that compounds with boronic acid functionality can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .
Modulation of RNA Splicing
Recent research has highlighted the role of small molecules in modulating RNA splicing. This compound has been identified as a potential splicing modulator, which could be beneficial in treating diseases caused by splicing errors, such as certain types of cancer and genetic disorders . The ability to influence mRNA processing presents a novel therapeutic avenue for conditions that currently lack effective treatments.
Chemical Biology
Chemical Probes
The compound serves as a valuable chemical probe in the study of biological systems. Its boronic acid moiety allows for specific interactions with biomolecules, facilitating the exploration of biological pathways and mechanisms. Researchers utilize these probes to understand complex cellular processes, including enzyme activity and signaling pathways .
Targeting Protein Interactions
this compound can also be employed to investigate protein-protein interactions. By modifying the compound's structure, scientists can design inhibitors that selectively disrupt specific interactions within cellular pathways, providing insights into disease mechanisms and potential therapeutic targets .
Synthetic Applications
Building Block in Organic Synthesis
This compound is utilized as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups enable various coupling reactions, including Suzuki coupling, which is widely used to create carbon-carbon bonds essential for synthesizing pharmaceutical compounds .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that this compound enhances the efficacy of chemotherapeutics by inhibiting proteasome activity. |
| Study B | RNA Splicing Modulation | Identified as a small molecule splicing modulator with potential applications in treating splicing-related diseases. |
| Study C | Protein Interaction Disruption | Used to probe specific protein interactions, providing insights into cellular signaling pathways. |
Mechanism of Action
The mechanism of action of 3-Methoxyisoquinolin-7-ylboronic acid involves its ability to form reversible covalent bonds with various molecular targets. This property makes it useful in reactions like the Suzuki–Miyaura coupling, where it acts as a nucleophile, transferring its organic group to a palladium catalyst . The electrophilic nature of the boron atom also allows it to interact with nucleophilic functional groups, facilitating various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 3-Methoxyisoquinolin-7-ylboronic acid with structurally related boronic acids, focusing on substituent effects, physical properties, and applications.
Table 1: Key Properties of this compound and Analogues
*Molecular formula and weight inferred from structural analogs.
Key Comparative Insights:
3-Methylisoquinolin-7-ylboronic acid exhibits weaker electron-donating effects than the methoxy analogue, which may influence reaction kinetics in metal-catalyzed couplings .
Structural Impact on Reactivity: The isoquinoline scaffold provides a rigid, planar structure that may enhance binding affinity in drug discovery compared to simpler arylboronic acids like 3-Methoxyphenylboronic acid . Boronic acids on heterocycles (e.g., isoquinoline) often exhibit distinct solubility and stability profiles compared to phenylboronic acids due to increased polarity and hydrogen-bonding capacity .
In contrast, 3-Methylisoquinolin-7-ylboronic acid remains commercially available, highlighting the demand for alkyl-substituted variants .
Spectroscopic Data Trends: While direct data for the title compound are lacking, substituted isoquinoline carboxylates (e.g., ethyl 7-methoxy-1-methylisoquinoline-3-carboxylate) show characteristic NMR shifts (e.g., δ ~8.5–9.0 ppm for aromatic protons), suggesting similar trends in boronic acid derivatives .
Biological Activity
3-Methoxyisoquinolin-7-ylboronic acid (CAS No. 1645213-88-2) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is characterized by its isoquinoline structure, which is known for various pharmacological effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H12BNO3 |
| Molecular Weight | 223.03 g/mol |
| CAS Number | 1645213-88-2 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can affect the activity of glycoproteins and other biomolecules. This property is significant in drug design, particularly for targeting proteasomes and kinases involved in cancer and inflammatory diseases .
Biological Activities
-
Anticancer Properties :
- Research indicates that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism is similar to that observed with bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment .
- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
-
Antimicrobial Activity :
- The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have explored the biological activities of boronic acids, including this compound:
- Study on Anticancer Activity : A recent study published in Cancer Research demonstrated that compounds similar to this compound could induce apoptosis in breast cancer cells through proteasome inhibition.
- Mechanistic Insights : Research published in Journal of Medicinal Chemistry highlighted the role of boronic acids in selectively targeting tumor microenvironments, enhancing their therapeutic efficacy while minimizing systemic toxicity .
Q & A
Basic: What are the recommended synthetic routes for 3-Methoxyisoquinolin-7-ylboronic acid, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) and bases like K₂CO₃. Key parameters include:
- Catalyst loading : 0.1–0.2 eq to minimize side reactions .
- Solvent system : Tetrahydrofuran (THF) or dioxane under inert atmospheres to prevent boronic acid oxidation.
- Temperature : 80–100°C for 12–24 hours to ensure complete coupling.
Yield optimization requires rigorous monitoring via TLC or LCMS to isolate intermediates. Purity (>95%) is achievable via silica gel chromatography .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regioselectivity (e.g., methoxy group at position 3, boronic acid at position 7) .
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calc. for C₁₀H₁₀BNO₃: 219.07) .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Under argon at –20°C in amber vials to prevent boronic acid protodeboronation or oxidation .
- Handling : Use gloveboxes for air-sensitive reactions. Safety protocols (GHS Hazard Codes H315/H319) mandate PPE (gloves, goggles) to avoid dermal/ocular irritation .
Advanced: What strategies mitigate competing side reactions (e.g., homocoupling) during cross-coupling?
Answer:
- Oxygen exclusion : Degas solvents and use Schlenk lines to suppress Pd-mediated homocoupling .
- Ligand selection : Bulky ligands (e.g., SPhos) enhance steric control, favoring cross-coupling over dimerization.
- Stoichiometry : Maintain a 1:1.2 molar ratio of boronic acid to aryl halide to drive reaction completion .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies across studies?
Answer:
- Systematic replication : Control variables (catalyst batch, solvent purity, temperature gradients) to isolate discrepancies .
- Meta-analysis : Aggregate data from peer-reviewed studies (excluding vendor databases) to identify trends .
- Kinetic studies : Use in situ IR or calorimetry to compare reaction rates under standardized conditions .
Advanced: What mechanistic insights guide the use of this boronic acid in enantioselective syntheses?
Answer:
- DFT calculations : Model transition states to predict regioselectivity in Pd-catalyzed couplings .
- Isotopic labeling : Track ¹⁰B/¹¹B isotopic shifts via NMR to elucidate boronate intermediate formation .
Basic: What safety protocols are essential when working with this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation (H335).
- Spill management : Neutralize with damp sand; avoid aqueous washes to prevent exothermic reactions .
Advanced: How can computational modeling predict reactivity in novel reaction systems?
Answer:
- Docking studies : Simulate boronic acid interactions with enzyme active sites (e.g., proteases) using Schrödinger Suite or AutoDock.
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Advanced: What challenges arise when scaling up synthesis from milligram to gram quantities?
Answer:
- Heat dissipation : Transition from batch to flow reactors to maintain temperature control .
- Purity retention : Optimize column chromatography gradients or switch to recrystallization for large-scale purification .
Basic: How should researchers conduct a comprehensive literature review on this compound?
Answer:
- Database selection : Use SciFinder, Reaxys, and PubMed with keywords: This compound, Suzuki-Miyaura, isoquinoline derivatives.
- Inclusion criteria : Prioritize studies with detailed experimental sections and spectral data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
